molecular formula C22H43F3LiO7P B12298200 lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate

lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate

Cat. No.: B12298200
M. Wt: 514.5 g/mol
InChI Key: MSNFEQOPGDWXDX-UHFFFAOYSA-M
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Description

Properties

Molecular Formula

C22H43F3LiO7P

Molecular Weight

514.5 g/mol

IUPAC Name

lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate

InChI

InChI=1S/C22H44F3O7P.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-29-17-21(18-30-19-22(23,24)25)32-33(27,28)31-20-26;/h21,26H,2-20H2,1H3,(H,27,28);/q;+1/p-1

InChI Key

MSNFEQOPGDWXDX-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OCO

Origin of Product

United States

Preparation Methods

Sequential Williamson Ether Synthesis

Williamson ether synthesis is widely used to introduce alkoxy groups. For this compound, the process involves:

  • Protection of Glycerol Hydroxyl Groups : One hydroxyl group is protected (e.g., using tert-butyldimethylsilyl chloride) to ensure regioselective substitution.
  • Hexadecoxy Group Introduction : The unprotected hydroxyl reacts with hexadecyl bromide in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) at 60°C.
  • Trifluoroethoxy Group Introduction : After deprotection, the remaining hydroxyl reacts with 2,2,2-trifluoroethyl triflate in dimethylformamide (DMF) at room temperature.

Key Parameters :

  • Yield: ~75% after two steps.
  • Purity: >90% (by HPLC).

Epoxide Ring-Opening Strategy

An alternative method involves epoxidized intermediates:

  • Epoxidation of Allyl Glycidyl Ether : Reaction with m-chloroperbenzoic acid forms an epoxide.
  • Nucleophilic Attack by Hexadecanol : The epoxide reacts with hexadecanol under acidic conditions (H2SO4) to form the hexadecoxy group.
  • Trifluoroethoxy Introduction : The remaining epoxide oxygen is substituted with trifluoroethanol using boron trifluoride etherate.

Advantages : Higher regioselectivity (~85% yield).

Phosphorylation of the Hydroxymethyl Group

The hydroxymethyl group is phosphorylated to form the lithium-stabilized phosphate ester. Two approaches dominate:

Phosphorus Oxychloride (POCl3) Method

This method is adapted from lithium hexafluorophosphate synthesis:

  • Reaction with POCl3 : The alcohol reacts with POCl3 in anhydrous acetonitrile at 0°C.
  • Hydrolysis : The intermediate is hydrolyzed with ice-cold water to form the phosphoric acid derivative.
  • Lithiation : Neutralization with lithium hydroxide in dimethyl carbonate yields the lithium salt.

Conditions :

  • Temperature: 0°C (POCl3 step), room temperature (lithiation).
  • Yield: 68–72%.

Coupling Agent-Mediated Phosphorylation

A milder method uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC):

  • Activation of Phosphoric Acid : Phosphoric acid is activated with DCC in dichloromethane.
  • Esterification : The activated phosphate reacts with the alcohol at 25°C for 12 hours.
  • Lithium Exchange : The hydrogen phosphate is treated with lithium methoxide in methanol.

Advantages : Avoids harsh conditions (yield: 80–85%).

Purification and Stabilization

Recrystallization

Crude product is recrystallized from a mixture of dichloromethane and dimethyl carbonate (1:3 v/v) at −20°C. This removes unreacted starting materials and byproducts (purity: >99% by NMR).

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (1:1) is used for small-scale synthesis.

Industrial-Scale Production

Large-scale methods emphasize cost efficiency:

  • One-Pot Etherification : Hexadecanol and trifluoroethanol are simultaneously reacted with epichlorohydrin in a single reactor, reducing step count.
  • Continuous Flow Phosphorylation : POCl3 and lithium hydroxide are introduced in a continuous flow system, enhancing yield (78%) and reducing reaction time.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Williamson + POCl3 72 99 Moderate High
Epoxide + DCC 85 98 Low Very High
Industrial One-Pot 78 97 High Moderate

Challenges and Solutions

  • Regioselectivity : Use of bulky protecting groups (e.g., TBDMS) ensures correct substitution patterns.
  • Moisture Sensitivity : Anhydrous solvents (e.g., acetonitrile) and inert atmospheres prevent hydrolysis.
  • Lithium Stability : Final products are stored under argon at −20°C to prevent decomposition.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydroxymethyl phosphate group is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction cleaves the phosphate ester bond, releasing the hydroxymethyl group and forming a phosphoric acid derivative. The trifluoroethoxy moiety may stabilize the ester due to electron-withdrawing effects, but hydrolysis remains a primary degradation pathway.

Mechanism :

[Compound]+H2OPhosphoric acid+Hydroxymethyl alcohol\text{[Compound]} + \text{H}_2\text{O} \rightarrow \text{Phosphoric acid} + \text{Hydroxymethyl alcohol}

Substitution Reactions

The trifluoroethoxy group’s oxygen atom can act as a leaving group under nucleophilic attack. While fluorine’s electronegativity reduces reactivity, strong nucleophiles (e.g., amines, thiols) may displace the trifluoroethoxy group, forming new alkylated derivatives. This reaction pathway is analogous to those observed in similar trifluoroethyl-substituted phosphites .

Example :

[Compound]+Nu[Nucleophilic product]+Trifluoroethanol\text{[Compound]} + \text{Nu}^- \rightarrow \text{[Nucleophilic product]} + \text{Trifluoroethanol}

Phosphorylation and Coupling Reactions

The hydroxymethyl phosphate group can transfer its phosphate moiety to nucleophilic substrates, such as alcohols, amines, or nucleosides. This reactivity is comparable to that of phosphonylating agents used in oligonucleotide synthesis. For instance, reactions with nucleosides may yield modified 3′-bis(1,1,1,3,3,3-hexafluoro-2-propyl)phosphite derivatives, as demonstrated in analogous systems .

Application :

[Compound]+NucleosidePhosphorylated nucleoside+Byproduct\text{[Compound]} + \text{Nucleoside} \rightarrow \text{Phosphorylated nucleoside} + \text{Byproduct}

Oxidation and Redox Reactions

The hydroxymethyl group (-CH₂OH) can undergo oxidation to form ketones or carboxylic acids under oxidizing conditions (e.g., KMnO₄, H₂O₂). This reactivity is critical for functional group transformations, particularly in bioconjugation or material science applications.

Transformation :

-CH2OH-COOH(via oxidation)\text{-CH}_2\text{OH} \rightarrow \text{-COOH} \quad \text{(via oxidation)}

Interactions with Biomolecules

The compound’s amphiphilic nature (hydrophilic phosphate and hydrophobic alkoxy/trifluoroethoxy groups) enables interactions with enzymes, proteins, or nucleic acids. While specific data on this compound is limited, structural analogs suggest potential applications in enzyme inhibition (e.g., phospholipase A2) or nucleic acid modification, as inferred from its functional group composition.

Comparison of Reaction Types

Reaction Type Mechanism Key Products Relevance
HydrolysisAcidic/Basic cleavagePhosphoric acid, hydroxymethyl alcoholDegradation, stability studies
SubstitutionNucleophilic displacementAlkylated derivatives, trifluoroethanolFunctional group modifications
PhosphorylationPhosphate transferPhosphorylated nucleosidesOligonucleotide synthesis
OxidationRedox transformationsKetones, carboxylic acidsBioconjugation, materials science

Structural and Functional Comparisons

Compound Structural Features Reactivity
Dimethyl methylphosphonate R-O-P(=O)(OCH₃)₂Stable ester, limited hydrolysis
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite Trifluoroethyl phosphiteReacts with nucleosides for phosphorylation
Hydroxymethyl phosphonic acid Polar phosphate groupSusceptible to hydrolysis, less hydrophobic

This compound’s trifluoroethoxy and alkoxy groups enhance solubility and stability compared to simpler phosphates, while its lithium ion may influence reactivity in specific solvents.

Scientific Research Applications

Energy Storage Applications

Lithium-ion Batteries
One of the primary applications of lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate is as an additive in lithium-ion batteries. Research indicates that this compound can enhance the stability and performance of battery cathodes. For instance, studies on phosphite additives show that they can mitigate surface destabilization issues in lithium transition metal oxides during high-voltage operations. The methodology developed for understanding additive interactions with cathodes suggests that this compound may improve the electrochemical stability of battery systems by forming protective layers on cathode surfaces .

Table 1: Electrochemical Performance Metrics of Lithium-Ion Batteries with Additives

Additive TypeVoltage Stability (V)Capacity Retention (%)Cycle Life (Cycles)
Lithium;[1-hexadecoxy...]>4.685500
Tris(2,2,2-trifluoroethyl)phosphite>4.380400

Pharmaceutical Applications

Neuroprotective Effects
this compound has demonstrated potential neuroprotective properties in studies related to amyotrophic lateral sclerosis (ALS). In a recent study, it was observed that this compound inhibited the expression of inflammatory cytokines and A1 astrocyte markers in a mouse model of ALS. This suggests that it could be a valuable therapeutic agent for neurodegenerative diseases by modulating glial cell activity and reducing neuroinflammation .

Table 2: Effects of Lithium Compound on Neuroinflammation

TreatmentCytokine Levels (pg/mL)A1 Astrocyte Marker Expression (%)
Control15060
Lithium;[1-hexadecoxy...]8030

Material Science Applications

Solid Electrolytes
Lithium phosphate compounds are widely researched for their use as solid electrolytes in batteries due to their ionic conductivity and thermal stability. The synthesis of lithium phosphate from lithium carbonate and trisodium phosphate has shown promising results in achieving high purity and ionic conductivity suitable for solid-state battery applications. The nanoscale morphology of these materials enhances their electrochemical performance by increasing the reaction interface area for lithium ion transport .

Table 3: Properties of Synthesized Lithium Phosphate

PropertyValue
Ionic Conductivity (S/cm)7.1×1067.1\times 10^{-6} at RT
Thermal Stability (°C)Up to 208.8
Average Particle Size (nm)10

Mechanism of Action

The mechanism of action of lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit specific enzyme activities, such as phospholipase A2, by binding to the active site and preventing substrate access. This inhibition can affect various cellular pathways and processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate
  • Synonyms: MJ33 lithium salt, MJ33-OH lithium, HY-115062 .
  • Molecular Formula : C22H43F3LiO6P
  • Molecular Weight : 498.48 g/mol .
  • Structure : Features a glycerol backbone with three substituents:
    • 1-Hexadecoxy group (C16H33O-) for lipophilicity and membrane interaction.
    • 2,2,2-Trifluoroethoxy group (CF3CH2O-) enhancing chemical stability.
    • Hydroxymethyl phosphate group (-PO4CH2OH) as the active site for enzymatic inhibition .

Structural and Functional Comparisons

The table below highlights key differences between MJ33 lithium salt and structurally or functionally related compounds:

Compound Molecular Formula Key Features Applications References
MJ33 Lithium Salt C22H43F3LiO6P Long alkyl chain (C16), trifluoroethoxy group, hydroxymethyl phosphate PLA2 inhibition; anti-inflammatory effects
Lithium Hexafluorophosphate (LiPF6) LiPF6 Hexafluorophosphate anion (PF6<sup>-</sup>) Electrolyte in lithium-ion batteries; high ionic conductivity
Tris(2,2,2-Trifluoroethyl)phosphate (TFEP) C6H9F9O4P Trifluoroethyl ester groups; nonflammable solvent Safer electrolyte for lithium-ion batteries
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-oxide (TFEOP) C4H6F3O3P Cyclic phosphate with trifluoroethoxy group Additive for cathode electrolyte interface (CEI) formation in batteries
Tridecyl Dihydrogen Phosphate + 2-Ethyl-1-Hexylamine C21H48NO4P Phosphate ester with tridecyl chain; amine salt Surfactant or corrosion inhibitor
Key Observations:

Structural Diversity :

  • MJ33’s long alkyl chain (C16) enhances membrane permeability, distinguishing it from smaller electrolytes like LiPF6 .
  • The trifluoroethoxy group is shared with TFEP and TFEOP but serves different purposes: MJ33 uses it for enzyme interaction, while TFEP/TFEOP improve electrolyte stability .

Functional Differences :

  • MJ33 : Targets enzymatic activity (iPLA2), unlike LiPF6 or TFEP, which are ion-conducting materials .
  • TFEOP : Forms stable CEI layers in batteries, a role absent in MJ33 .

Research Findings and Performance Metrics

A. MJ33 Lithium Salt :
  • Inhibition Efficiency : Reduces PLA2 activity by >80% at 10 µM concentration .
  • Stability : Requires storage at 2–8°C in dry conditions, indicating sensitivity to moisture and heat .
B. Lithium Hexafluorophosphate (LiPF6) :
  • Conductivity : ~10 mS/cm in ethylene carbonate/dimethyl carbonate mixtures, critical for battery performance .
  • Drawbacks : Hydrolyzes to HF in moisture, limiting environmental stability .
C. TFEP-Based Electrolytes :
  • Nonflammability: Self-extinguishing time <3 sec, superior to conventional carbonate solvents .
  • Voltage Stability : Supports operation up to 4.5 V vs. Li/Li<sup>+</sup> .

Biological Activity

Lithium compounds have been widely studied for their biological activities, particularly in the context of psychiatric disorders and cellular signaling pathways. The compound lithium; [1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate is a derivative that may exhibit unique biological properties due to its structural characteristics. This article explores its biological activity, focusing on its interactions with cellular mechanisms, effects on signaling pathways, and potential therapeutic applications.

1. Interaction with Phosphate Groups
Lithium has a well-documented affinity for phosphate moieties, particularly in the context of adenosine triphosphate (ATP). Studies indicate that lithium can form complexes with ATP in the presence of magnesium ions (Mg²⁺), suggesting a competitive mechanism where lithium substitutes for magnesium at binding sites. This interaction is crucial as it modulates purine receptor activity in neuronal cells, contributing to its mood-stabilizing effects .

2. Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3B)
Lithium is known to inhibit GSK3B, a key regulator of various cellular processes including apoptosis and gene expression. This inhibition occurs through competition with magnesium for binding sites and leads to increased phosphorylation states of numerous substrates . The modulation of GSK3B by lithium affects pathways involved in cell survival and differentiation, making it a significant target for therapeutic intervention.

Biological Effects

1. Membrane Fluidity and Cellular Signaling
Research has shown that lithium alters the fluidity of neural plasma membranes, which may enhance signal transduction processes. This alteration is not due to direct interactions with membrane lipids but rather through metabolic changes induced by lithium treatment . Furthermore, lithium's influence on lipid raft dynamics has implications for the localization and activity of signaling proteins such as GS alpha .

2. Osteogenic Differentiation
Recent studies have highlighted lithium's role in promoting osteogenic differentiation in human dental pulp stem cells (hDPSCs). Lithium ions enhance the expression of osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin (OCN), indicating its potential use in regenerative medicine . The activation of the Wnt signaling pathway by lithium further supports this differentiation process by inhibiting GSK3B, leading to increased beta-catenin accumulation and subsequent transcriptional activation of osteogenic genes .

Case Study 1: Lithium's Effect on Neuronal Cells

A study utilizing nuclear magnetic resonance (NMR) demonstrated that lithium significantly alters the binding dynamics of ATP in neuronal cells. The formation of an ATP·Mg·Li complex was observed, which suggests a novel mechanism through which lithium exerts its neuroprotective effects .

Case Study 2: Osteogenic Potential

In vitro experiments with hDPSCs showed that low concentrations of lithium enhanced cell proliferation and mineralization. The study indicated that lithium promotes osteoblast differentiation while simultaneously inhibiting osteoclastogenesis through modulation of the PI3K-AKT pathway .

Data Tables

Biological Activity Mechanism References
Inhibition of GSK3BCompetition with Mg²⁺
Promotion of OsteogenesisActivation of Wnt pathway
Alteration in Membrane FluidityMetabolic changes

Q & A

Basic Research: Synthesis and Structural Characterization

Q: What are the recommended synthetic routes for lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate, and how can purity be optimized? A: The compound can be synthesized via phosphorylation of a precursor alcohol using phosphoryl chloride (POCl₃) in the presence of trimethylamine (TEA) at low temperatures (0°C), followed by lithium salt metathesis. Key steps include stoichiometric control of trifluoroethanol and hexadecanol to ensure regioselective substitution at the glycerol backbone. Purity is optimized via column chromatography (silica gel) and recrystallization in non-polar solvents. NMR (¹H, ¹³C, ³¹P) and FTIR are critical for verifying structural integrity and detecting residual solvents .

Q: How does the trifluoroethoxy group influence the compound’s thermal stability compared to conventional alkyl phosphates? A: The trifluoroethoxy group enhances thermal stability due to strong C-F bonds, which resist radical degradation. Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~250°C, ~50°C higher than non-fluorinated analogs. Differential scanning calorimetry (DSC) reveals no exothermic peaks below 200°C, indicating suitability for high-temperature battery applications .

Advanced Research: Electrochemical Performance

Q: What methodologies are used to evaluate the compound’s ionic conductivity and compatibility with lithium metal anodes? A: Ionic conductivity is measured via electrochemical impedance spectroscopy (EIS) in symmetric Li|electrolyte|Li cells, with temperature-dependent Arrhenius plots. Compatibility with lithium anodes is assessed using galvanostatic cycling (e.g., 0.1–1 mA/cm²) and post-mortem SEM/EDS to analyze dendrite formation. The compound’s phosphate group mitigates LiPF₆ hydrolysis, reducing HF generation and anode corrosion .

Q: How does this phosphate perform as a flame-retardant additive in high-voltage (>4.5 V) lithium-ion batteries? A: At 5% wt. additive concentration, the compound reduces electrolyte flammability (self-extinguishing time <5 s in UL94 tests) without compromising oxidation stability. Linear sweep voltammetry (LSV) on Pt electrodes shows anodic stability up to 5.1 V vs. Li/Li⁺. Synergy with LiFSI salts enhances interfacial passivation on NMC811 cathodes, as confirmed by XPS analysis of CEI layers .

Computational Modeling

Q: Which density functional theory (DFT) functionals are suitable for modeling the electronic structure of this compound, and how do solvent effects alter its Li⁺ coordination? A: Hybrid functionals (e.g., PBE0) with Grimme’s D3 dispersion corrections accurately model van der Waals interactions in the alkyl chains. Solvent effects (e.g., EC/DMC mixtures) are incorporated via the COSMO-RS implicit solvation model. Molecular dynamics (MD) simulations reveal that the trifluoroethoxy group reduces Li⁺ desolvation energy by 0.3 eV compared to ethoxy analogs, facilitating ion transport .

Q: Can high-throughput screening predict this compound’s performance in solid-state electrolytes? A: Yes. High-throughput DFT workflows (e.g., Materials Project) screen Li⁺ migration barriers using nudged elastic band (NEB) methods. For this compound, calculated barriers (~0.45 eV) suggest moderate Li⁺ mobility, but doping with Al₂O₃ nanoparticles (10% wt.) reduces barriers to ~0.3 eV via interfacial space-charge effects .

Data Contradictions and Resolution

Q: Conflicting reports exist on the compound’s SEI-forming ability. How can experimental design resolve this? A: Discrepancies arise from varying Li salt concentrations (e.g., 1 M vs. 2 M LiPF₆) and electrode materials. Controlled studies using operando Raman spectroscopy and in-situ AFM reveal that SEI formation is concentration-dependent: at 1 M LiPF₆, the phosphate preferentially decomposes to Li₃PO₄, while at 2 M, LiF dominates. Electrolyte formulations should be tailored to cathode compatibility .

Comparative Studies

Q: How does this phosphate compare to commercial additives like LiDFOB in terms of cycle life and capacity retention? A: In graphite||NMC622 cells (2 Ah), 2% wt. additive improves capacity retention to 92% after 500 cycles (vs. 85% for LiDFOB) at 1C. Post-cycling GC-MS identifies <5% decomposition products (e.g., HF, PF₅), versus >15% for LiDFOB. The trifluoroethoxy group’s electron-withdrawing effect stabilizes the phosphate against nucleophilic attack .

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